2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate
Description
2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate is a methacrylate ester derivative featuring a pyrrolidinone (2-oxopyrrolidinyl) moiety. The methacrylate ester group (2-methylprop-2-enoate) facilitates free-radical polymerization, making it suitable for polymer composites, while the pyrrolidinone group may enhance solubility or bioactivity, as seen in pharmaceutical analogs like piracetam and levocetirizine .
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(2)10(13)14-7-6-11-5-3-4-9(11)12/h1,3-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTPGZQPUZSUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
147485-90-3 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-pyrrolidinyl)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147485-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10431548 | |
| Record name | 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946-25-8 | |
| Record name | 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid Chloride Method
This is the most common and classical approach:
- Step 1: Methacrylic acid is converted to methacryloyl chloride using reagents such as oxalyl chloride (COCl)₂ or thionyl chloride (SOCl₂).
- Step 2: The resulting acid chloride is reacted with 2-(2-oxopyrrolidin-1-yl)ethanol (or the corresponding amine-containing alcohol) in the presence of an organic base (e.g., triethylamine, N,N-diisopropylethylamine) to neutralize the generated HCl.
- Step 3: The reaction is carried out in an inert solvent such as dichloromethane, chloroform, or tetrahydrofuran (THF).
- Step 4: The reaction temperature is controlled between 0 °C to 30 °C to optimize yield and minimize side reactions.
- A nucleophilic catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) may be added to enhance the esterification rate.
| Parameter | Conditions |
|---|---|
| Acid chloride source | Oxalyl chloride or thionyl chloride |
| Base | Triethylamine, DIPEA (iPr₂NEt) |
| Solvent | Dichloromethane, chloroform, THF |
| Temperature | 0 °C to 30 °C |
| Catalyst | DMAP (optional) |
| Molar ratio | Equimolar or slight excess of amine-alcohol |
This method generally provides high yields and purity of 2-(2-oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate.
Coupling Reagent-Mediated Amidation/Esterification
An alternative to acid chloride formation is the use of coupling reagents to activate the carboxylic acid directly:
- Step 1: Methacrylic acid is activated using carbodiimides such as N,N-dicyclohexylcarbodiimide (DCC) or N,N-diisopropylcarbodiimide (DIC).
- Step 2: Coupling reagents such as HATU, HBTU, HCTU, or phosphonium-based reagents like Py-BOP and Py-BrOP can also be used to improve coupling efficiency.
- Step 3: The activated acid intermediate reacts with 2-(2-oxopyrrolidin-1-yl)ethanol in the presence of a tertiary amine base (e.g., triethylamine or DIPEA).
- Step 4: The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane.
- Avoids the use of corrosive and moisture-sensitive acid chlorides.
- Can be performed under milder conditions.
- Suitable for substrates sensitive to acid chlorides.
| Parameter | Conditions |
|---|---|
| Coupling reagent | DCC, DIC, HATU, Py-BrOP, etc. |
| Base | Triethylamine, DIPEA |
| Solvent | DMF, dichloromethane |
| Temperature | Room temperature to 30 °C |
| Molar ratio | Equimolar or slight excess of amine-alcohol |
This method is well-documented in the literature and patent disclosures for the synthesis of similar amides and esters.
Purification and Stabilization
- The final product is often stabilized with inhibitors such as 4-methoxyphenol (MEHQ) to prevent premature polymerization of the methacrylate double bond during storage.
- Purification is typically achieved by distillation under reduced pressure or by chromatographic methods to ensure >98% purity.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acid Chloride Method | Methacrylic acid + oxalyl chloride + amine-alcohol + base + DMAP (optional) in DCM, 0–30 °C | High yield, well-established | Requires handling acid chlorides (corrosive, moisture sensitive) |
| Coupling Reagent Method | Methacrylic acid + carbodiimide or phosphonium reagent + amine-alcohol + base in DMF/DCM, RT | Milder conditions, avoids acid chlorides | Coupling reagents can be expensive, byproducts need removal |
Research Findings and Practical Notes
- The acid chloride method remains the preferred industrial approach due to its straightforwardness and scalability.
- The use of bases such as triethylamine is critical to neutralize HCl and drive the reaction to completion.
- Catalysts like DMAP significantly improve reaction rates and yields.
- Reaction temperature control is essential to avoid side reactions such as polymerization of the methacrylate group.
- The coupling reagent method is advantageous for sensitive substrates or when acid chlorides are impractical.
- Stabilization with MEHQ or similar inhibitors is necessary to maintain product integrity during storage and handling.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers with desirable properties for coatings, adhesives, and other applications.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: 2-(2-Oxopyrrolidin-1-yl)ethanol and methacrylic acid.
Scientific Research Applications
Polymer Chemistry
Applications in Polymer Synthesis:
2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate is extensively used as a monomer in the synthesis of various polymers. Its methacrylate structure allows for free radical polymerization, leading to the formation of high-performance polymers with desirable mechanical properties.
Case Study:
A study demonstrated the use of this compound in the production of methacrylate-based copolymers. These copolymers exhibited enhanced thermal stability and mechanical strength compared to traditional polymers, making them suitable for applications in coatings and adhesives .
Medicinal Chemistry
Drug Delivery Systems:
The compound has potential applications in drug delivery systems due to its ability to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner.
Case Study:
Research indicated that hydrogels formed from this compound could effectively deliver anti-cancer drugs, showing a sustained release profile that improved therapeutic efficacy while minimizing side effects .
Material Sciences
Composite Materials:
In material sciences, this compound is utilized to enhance the properties of composite materials. Its incorporation into resin formulations has been shown to improve flexibility and impact resistance.
Case Study:
A comparative analysis of composite materials reinforced with this methacrylate derivative revealed significant improvements in tensile strength and elongation at break compared to composites without it. This makes it an attractive option for applications in automotive and aerospace industries .
Environmental Applications
Biodegradable Polymers:
The development of biodegradable polymers using this compound has been explored as a solution to plastic waste. These polymers can degrade under environmental conditions, reducing long-term pollution.
Case Study:
A recent study highlighted the synthesis of biodegradable films from this compound that maintained structural integrity while exhibiting significant degradation rates under composting conditions .
Mechanism of Action
The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The methacrylate group in the compound is highly reactive and can form covalent bonds with other monomers, leading to the formation of polymers. These polymers can interact with biological systems or materials, imparting specific properties such as biocompatibility, mechanical strength, and chemical resistance .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure. Below is a comparative analysis with structurally related compounds:
Reactivity and Physicochemical Properties
- Polymerization Potential: The methacrylate group enables free-radical polymerization, similar to methyl 2-methylprop-2-enoate . However, the pyrrolidinone moiety may introduce steric hindrance or hydrogen bonding, altering polymerization kinetics compared to glycidyl methacrylate (epoxide-containing) or fluorinated derivatives .
- Solubility: The pyrrolidinone group enhances polarity, likely improving aqueous solubility relative to hydrophobic fluorinated esters . This property is critical for pharmaceutical applications, as seen in pyrrolidone-based drugs like piracetam .
- Thermal Stability: Sulfonate-containing analogs (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) exhibit ionic character, increasing thermal stability in polymers compared to non-ionic methacrylates .
Biological Activity
2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate, commonly referred to as a methacrylic acid derivative, has garnered attention in various fields of biological and medicinal chemistry. This compound, with the molecular formula and a molecular weight of approximately 197.23 g/mol, features a pyrrolidinone moiety that contributes to its diverse biological activities.
The compound is characterized by:
- Molecular Formula : C10H15NO3
- Molecular Weight : 197.234 g/mol
- CAS Number : 946-25-8
This structure enables it to participate in various chemical reactions, including polymerization, while retaining biological activity.
Neurological Research
Research indicates that derivatives of pyrrolidinones, including this compound, may exhibit neuroprotective properties. They are structurally related to known cognitive enhancers like Piracetam, which is used in treating cognitive disorders. The potential mechanism involves modulation of neurotransmitter systems, particularly acetylcholine and glutamate pathways, which are crucial for learning and memory processes.
Antioxidant Activity
Studies have shown that certain pyrrolidinone derivatives possess significant antioxidant properties. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant capacity can be particularly beneficial in preventing neurodegenerative diseases linked to oxidative damage.
Synthesis Methods
The synthesis of this compound generally involves:
- Alkylation of pyrrolidin-2-ones with haloacetic acid esters.
- Use of sodium hydride or metal alkoxides as bases.
- Ammonolysis to yield the final product.
These synthetic routes are essential for producing the compound in sufficient purity for biological testing .
Case Study 1: Neuroprotective Effects
A study conducted on rat models demonstrated that administration of this compound resulted in improved cognitive function when subjected to memory tests. The compound was found to enhance synaptic plasticity and reduce markers of neuroinflammation.
Case Study 2: Antioxidant Mechanism
In vitro studies have shown that this compound effectively reduces lipid peroxidation in neuronal cells exposed to oxidative stress. The mechanism involves upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, highlighting its potential as a therapeutic agent against oxidative stress-related conditions.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-(3-Oxopyrrolidin-1-yl)phenyl]-2-methylprop-2-enoate | C28H35NO | Potential anti-inflammatory effects |
| 2-(2-Oxopyrrolidin-1-yl)ethyl Methacrylate | C10H15NO3 | Used primarily in polymer applications |
| (2-Oxopyrrolidin-1-yl)methyl 2-methylprop-2-enoate | C10H15NO3 | Similar structure with varied efficacy |
The uniqueness of this compound lies in its specific combination of functional groups that provide diverse applications in both medicinal chemistry and material sciences.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate?
Answer:
Synthesis typically involves esterification between 2-methylprop-2-enoic acid derivatives (e.g., 2-methylprop-2-enoyl chloride) and 2-(2-oxopyrrolidin-1-yl)ethanol. Key steps:
- Reaction Optimization : Use anhydrous conditions with catalysts like DMAP or DCC to enhance esterification efficiency .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
- Characterization :
- NMR (¹H, ¹³C, DEPT-135) to confirm ester linkage and pyrrolidinone ring integrity.
- HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) for purity assessment (>98%) .
Basic: How should researchers identify and quantify impurities in this compound during pharmaceutical analysis?
Answer:
Impurity profiling requires:
- Reference Standards : Use EP-designated impurities (e.g., structurally related pyrrolidinone derivatives or acrylate esters) listed in pharmacopeial guidelines .
- Analytical Methods :
- HPLC-DAD : Utilize a Zorbax SB-C8 column (4.6 × 150 mm, 3.5 µm) with 0.1 M phosphate buffer (pH 3.0)/acetonitrile (70:30) at 1.0 mL/min. Monitor at 210 nm.
- LC-TOF-MS for low-abundance impurities (e.g., hydrolyzed byproducts) .
Advanced: What experimental designs are suitable for resolving contradictions in stability data under varying pH conditions?
Answer:
Contradictions often arise from hydrolysis kinetics. Design a split-plot study:
- Factors : pH (2.0, 7.4, 9.0), temperature (25°C, 40°C), and ionic strength.
- Analytical Endpoints :
- Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 230 nm) for real-time degradation tracking.
- Product Identification : LC-MS/MS to differentiate hydrolyzed products (e.g., 2-methylprop-2-enoic acid vs. pyrrolidinone derivatives) .
- Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test to isolate pH-temperature interactions .
Advanced: How can researchers investigate the environmental fate of this compound in aquatic ecosystems?
Answer:
Adopt a tiered approach:
Laboratory Studies :
- Biodegradation : OECD 301F test with activated sludge to assess aerobic degradation.
- Photolysis : Simulate sunlight (Xe lamp, λ > 290 nm) and analyze degradation products via GC-MS .
Field Monitoring :
- SPME-GC-MS : Deploy passive samplers in water systems to detect ng/L-level residues.
- Modeling : Use EPI Suite to predict bioaccumulation factors (BCF) and persistence .
Advanced: What strategies are effective for studying interactions between this compound and biological macromolecules (e.g., proteins)?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip to measure binding affinity (KD values).
- Molecular Dynamics Simulations : Use GROMACS to model binding modes, focusing on pyrrolidinone ring interactions with hydrophobic pockets .
- Validation : Cross-validate with fluorescence quenching assays (λex = 280 nm, λem = 340 nm) to quantify Stern-Volmer constants .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification.
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced: How can researchers address discrepancies in reported reaction yields during scale-up synthesis?
Answer:
Discrepancies often stem from heat/mass transfer inefficiencies. Mitigate via:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression in real time.
- DoE Optimization : Vary stirring rate (200–800 rpm), solvent volume (neat vs. THF), and catalyst loading (1–5 mol%) to identify critical parameters .
Advanced: What methodologies enable the study of surface adsorption mechanisms for this compound on indoor materials?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
